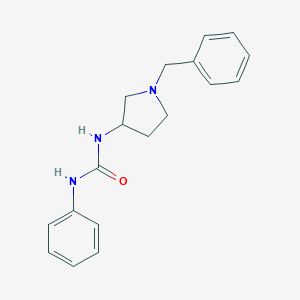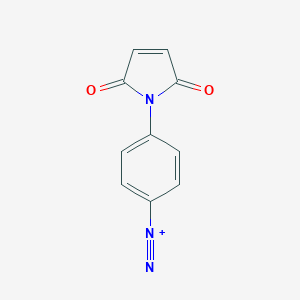
N-(4-Diazophenyl)maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Diazophenyl)maleimide (DPM) is a chemical compound that has been widely used in scientific research for the past few decades. It is a potent inhibitor of protein kinase C (PKC) and has been used to study the role of PKC in various biological processes.
Mecanismo De Acción
N-(4-Diazophenyl)maleimide is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(4-Diazophenyl)maleimide inhibits PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation.
Biochemical and Physiological Effects:
N-(4-Diazophenyl)maleimide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, from nerve terminals. N-(4-Diazophenyl)maleimide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. In addition, N-(4-Diazophenyl)maleimide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Diazophenyl)maleimide in lab experiments is its potency and specificity as a PKC inhibitor. N-(4-Diazophenyl)maleimide has been shown to be effective at inhibiting PKC at low concentrations, which makes it a useful tool for studying the role of PKC in various biological processes. However, one of the limitations of using N-(4-Diazophenyl)maleimide is its potential toxicity. N-(4-Diazophenyl)maleimide has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-Diazophenyl)maleimide. One area of research is the development of more potent and selective PKC inhibitors that can be used in a wider range of experiments. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and neurodegenerative disorders. Finally, the use of N-(4-Diazophenyl)maleimide in combination with other drugs or therapies may also be an area of future research to improve the efficacy of these treatments.
Métodos De Síntesis
The synthesis of N-(4-Diazophenyl)maleimide involves the reaction of 4-nitroaniline with maleic anhydride in the presence of nitric acid and sulfuric acid. The resulting product is then reduced with tin and hydrochloric acid to form N-(4-Diazophenyl)maleimide. The purity of N-(4-Diazophenyl)maleimide can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-Diazophenyl)maleimide has been used extensively in scientific research to study the role of PKC in various biological processes. It has been used to study the regulation of ion channels, neurotransmitter release, cell proliferation, and apoptosis. N-(4-Diazophenyl)maleimide has also been used to investigate the role of PKC in cancer cell growth and metastasis.
Propiedades
Número CAS |
104332-69-6 |
|---|---|
Nombre del producto |
N-(4-Diazophenyl)maleimide |
Fórmula molecular |
C10H6N3O2+ |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrol-1-yl)benzenediazonium |
InChI |
InChI=1S/C10H6N3O2/c11-12-7-1-3-8(4-2-7)13-9(14)5-6-10(13)15/h1-6H/q+1 |
Clave InChI |
ZLANMTTYEJHZIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
SMILES canónico |
C1=CC(=CC=C1[N+]#N)N2C(=O)C=CC2=O |
Otros números CAS |
104332-69-6 |
Sinónimos |
N-(4-diazophenyl)maleimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



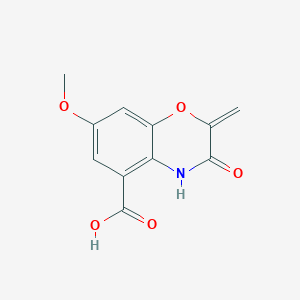
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
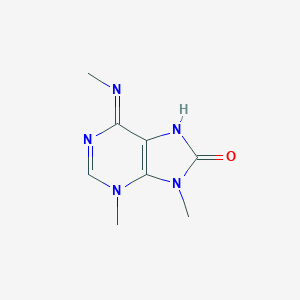
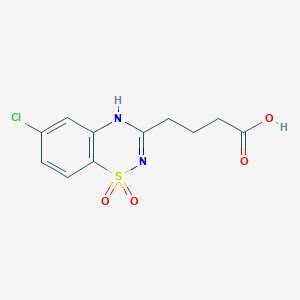
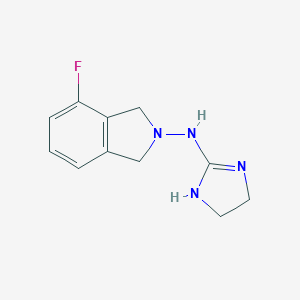
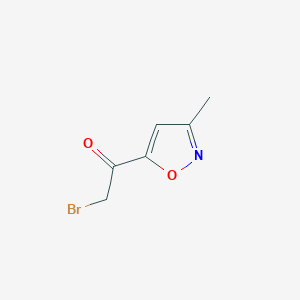
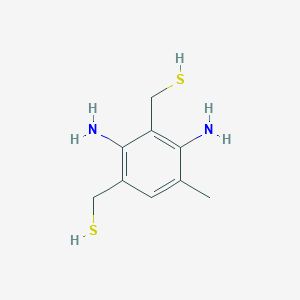
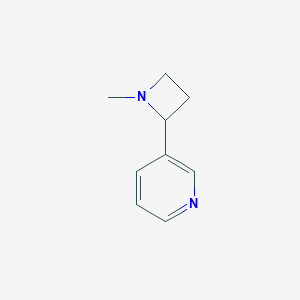
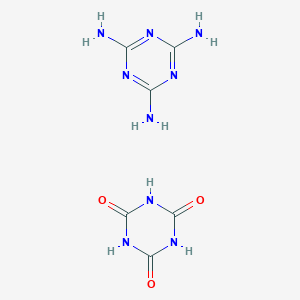
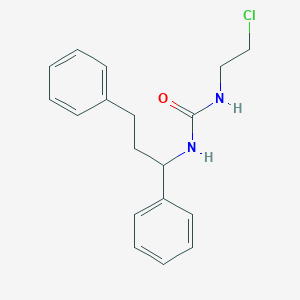
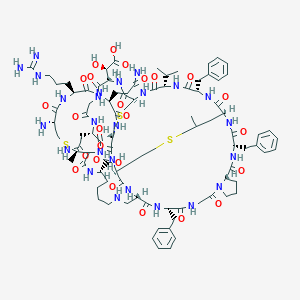
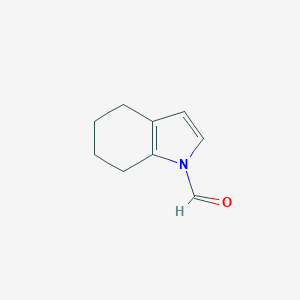
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
